molecular formula C15H9Cl2N B185931 4,8-Dichloro-2-phenylquinoline CAS No. 126530-46-9

4,8-Dichloro-2-phenylquinoline

Cat. No.: B185931
CAS No.: 126530-46-9
M. Wt: 274.1 g/mol
InChI Key: LCALZLPOXOPUPM-UHFFFAOYSA-N
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Description

4,8-Dichloro-2-phenylquinoline is a quinoline derivative featuring chlorine substituents at positions 4 and 8, along with a phenyl group at position 2. Chlorine substituents typically enhance stability, influence electronic properties, and modulate biological activity. The positional arrangement of substituents in such compounds critically impacts their physicochemical properties and reactivity.

Properties

CAS No.

126530-46-9

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

4,8-dichloro-2-phenylquinoline

InChI

InChI=1S/C15H9Cl2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H

InChI Key

LCALZLPOXOPUPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl

Synonyms

4,8-Dichloro-2-phenylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
4-Chloro-2-phenylquinoline Cl (4), phenyl (2) 239.69 Chlorine, aromatic phenyl
4,6-Dichloro-8-methyl-2-phenylquinoline Cl (4,6), methyl (8), phenyl (2) 288.17 Chlorine, methyl, phenyl
5,8-Dichloro-2-phenyl-4-quinolinol Cl (5,8), OH (4), phenyl (2) 290.14 Chlorine, hydroxyl, phenyl
4-Bromo-7,8-dichloro-2-phenylquinoline Br (4), Cl (7,8), phenyl (2) Not reported Bromine, chlorine, phenyl
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) NH₂ (4), Cl (2-phenyl), OMe (3-phenyl) Not reported Amino, chlorine, methoxy, phenyl

Key Observations :

  • Chlorine vs. Bromine : Bromine substitution (e.g., in ) increases molecular weight and may alter reactivity compared to chlorine analogs.
  • Hydroxyl Group : The presence of a hydroxyl group (e.g., ) introduces hydrogen bonding, enhancing solubility in polar solvents.
  • Methyl Group : Methyl substituents (e.g., ) reduce polarity, lowering melting points compared to halogenated analogs.

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa (Predicted)
4-Chloro-2-phenylquinoline 62–64 Not reported Not reported Not reported
4,6-Dichloro-8-methyl-2-phenylquinoline Not reported 417.3 (predicted) 1.296 (predicted) 3.14
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 223–225 Not reported Not reported Not reported
5-(4-Phenylbutyl)-2-(4-methylphenyl)quinoline 162–164 Not reported Not reported Not reported

Trends :

  • Melting Points: Amino and methoxy substituents (e.g., ) elevate melting points due to increased hydrogen bonding and molecular symmetry.
  • Acidity : The pKa of 3.14 for suggests moderate acidity, likely due to electron-withdrawing chlorine substituents.

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